molecular formula C15H15N5O2S B2735955 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034253-80-8

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2735955
CAS No.: 2034253-80-8
M. Wt: 329.38
InChI Key: FDAMEKGKPHYHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that features a triazole ring, a phenyl group, and a pyridine sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide typically involves a multi-step process. One common method includes the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms the 1,2,3-triazole ring by reacting an azide with a terminal alkyne in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors. This interaction can inhibit the activity of these enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide is unique due to its combination of a triazole ring, phenyl group, and pyridine sulfonamide moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-23(22,14-7-4-8-16-11-14)19-15(12-20-17-9-10-18-20)13-5-2-1-3-6-13/h1-11,15,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAMEKGKPHYHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.